1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil

CAS No.: 1417190-75-0

Cat. No.: VC2876596

Molecular Formula: C11H15FN2O5

Molecular Weight: 274.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417190-75-0 |

|---|---|

| Molecular Formula | C11H15FN2O5 |

| Molecular Weight | 274.25 g/mol |

| IUPAC Name | 5-ethyl-1-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10+/m1/s1 |

| Standard InChI Key | SWFJAJRDLUUIOA-JIOCBJNQSA-N |

| Isomeric SMILES | CCC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |

| SMILES | CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

| Canonical SMILES | CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Introduction

Chemical Structure and Properties

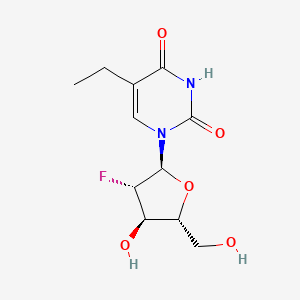

1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is a modified nucleoside that consists of a 5-ethyluracil base connected to a 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl sugar moiety. The compound's structure features a fluorine substitution at the 2' position of the arabinofuranosyl sugar and an ethyl group at the 5-position of the uracil base. These specific modifications confer unique properties that make this compound valuable for molecular imaging and potential therapeutic applications.

The compound is categorized within the larger family of fluorinated nucleoside analogs, which includes other related compounds such as FMAU (1-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)-5-methyluracil) and FIAU (2'-deoxy-2'-fluoro-5-iodo-1-β-D-arabinofuranosyluracil) . These structural relationships are important for understanding the compound's biochemical behavior and applications.

Synthesis Approaches

The synthesis of FEAU has been documented in scientific literature. According to patent information, the synthesis methodology was described by Hatanabe et al. in the Journal of Medicinal Chemistry . For research applications requiring radiolabeled versions, specific synthesis protocols have been developed.

The radiolabeled version, [18F]FEAU, is synthesized through established radiochemical procedures. A related compound, L-[18F]FEAU (the L-isomer), is synthesized following a similar protocol but using a different starting precursor: 2-O-[(trifluormethyl)sulfonyl]-1,3,5-tri-O-benzoyl-alpha-L-ribofuranose instead of the D-ribofuranose version used for [18F]FEAU . These radiolabeled versions are critical for the compound's application in imaging studies.

Biological Applications

Reporter Gene Imaging Systems

One of the most significant applications of 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil is in reporter gene imaging systems. This technique is vital for monitoring gene- and cell-based therapies with the sensitivity required for human subjects. The radiolabeled form of the compound, [18F]FEAU, serves as an important probe in these systems.

Research has demonstrated that [18F]FEAU works effectively with various reporter genes, particularly human nucleoside kinase reporters. These reporter systems are especially valuable as they offer alternatives to viral transgenes, which may pose immunogenicity concerns in clinical applications . The development of human-based reporter systems represents an important advancement in translational medicine.

Comparative Performance in Imaging Applications

Extensive research has been conducted comparing FEAU with other nucleoside analogs in reporter gene imaging systems. In comparative analyses, [18F]FEAU has demonstrated notable performance characteristics:

| Reporter System | Probe | Sensitivity | Selectivity | Key Advantages |

|---|---|---|---|---|

| dCKep16A | [18F]FEAU | Very High | Very High | Highest sensitivity among human reporters |

| dCKDM | [18F]FEAU | Very High | Very High | High selectivity |

| HSVTK | [18F]FEAU | Highest | Highest | Gold standard reference |

| Various human reporters | [124I]FIAU | Moderate | Good | Better signal-to-background at later time points |

| Various human reporters | L-[18F]FMAU | Moderate-High | Moderate | Highest uptake for human reporter genes |

In vitro studies have shown that when paired with human deoxycytidine kinase mutants (dCKep16A and dCKDM), [18F]FEAU exhibits exceptionally high sensitivity and selectivity, second only to the herpes simplex virus thymidine kinase (HSVTK)/[18F]FEAU combination . This performance makes it particularly valuable for research applications.

Among short half-life reporter probes, [18F]FEAU has demonstrated superior selectivity due to its minimal recognition by human deoxycytidine kinase (dCK) while maintaining good relative sensitivity . This characteristic is crucial for achieving clean imaging results with minimal background interference.

In Vivo Performance and Biodistribution

Animal Model Studies

The in vivo performance of radiolabeled FEAU has been evaluated in animal models. Studies using micro-positron emission tomography/X-ray computed tomography (micro-PET/CT) imaging in xenograft-bearing nu/nu mice have provided valuable data on the compound's behavior in living systems.

Biodistribution studies have shown that L-[18F]FEAU distribution in mice is comparable to both [18F]FEAU and L-[18F]FMAU . This finding is significant for determining which radiolabeled probe might be most appropriate for specific imaging applications.

Signal-to-Background Considerations

Future Research Directions

The promising results obtained with 1-(2'-Deoxy-2'-fluoro-Beta-D-arabinofuranosyl)-5-ethyluracil in both imaging and potential therapeutic applications suggest several directions for future research:

-

Further optimization of reporter gene systems using FEAU for specific clinical applications

-

Development of improved synthesis methods for radiolabeled versions with higher specific activity

-

Expanded investigation of therapeutic applications, particularly for viral infections

-

Exploration of combination therapies utilizing FEAU's properties

-

Development of modified versions with enhanced pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume